Diethyl(4-fluorophenyl)phosphoramidate
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Overview
Description
Diethyl(4-fluorophenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the phosphoramidate family, which is known for its diverse applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of diethyl(4-fluorophenyl)phosphoramidate can be achieved through several methods. One common synthetic route involves the reaction of diethyl phosphite with 4-fluoroaniline under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Diethyl(4-fluorophenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphoramidate hydrides.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl(4-fluorophenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl(4-fluorophenyl)phosphoramidate involves its interaction with specific molecular targets. The P-N bond in the compound is crucial for its activity, as it can interact with enzymes and other proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Diethyl(4-fluorophenyl)phosphoramidate can be compared with other phosphoramidates such as diethyl phosphoramidate and diethyl(phenyl)phosphoramidate. While these compounds share similar structural features, this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity .
Similar compounds include:
- Diethyl phosphoramidate
- Diethyl(phenyl)phosphoramidate
- Diethyl(4-chlorophenyl)phosphoramidate
Properties
CAS No. |
50672-18-9 |
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Molecular Formula |
C10H15FNO3P |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-4-fluoroaniline |
InChI |
InChI=1S/C10H15FNO3P/c1-3-14-16(13,15-4-2)12-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
KWKZGGXMAIAZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=CC=C(C=C1)F)OCC |
Origin of Product |
United States |
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